molecular formula C12H10ClN3O3 B8443400 3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine

3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine

Cat. No. B8443400
M. Wt: 279.68 g/mol
InChI Key: AWBMSILZODJYCO-UHFFFAOYSA-N
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Description

3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3((2-Chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxy-2,4-dimethyl-6-nitropyridine

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-11(16(17)18)15-8(2)12(7)19-9-3-4-14-10(13)6-9/h3-6H,1-2H3

InChI Key

AWBMSILZODJYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1OC2=CC(=NC=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-2,4-dimethyl-6-nitropyridine (2.2 g, 9.5 mmol) and 2-chloro-4-hydroxypyridine (2.5 g, 19 mmol) were combined in DMA (10 mL) and the solution was sonicated and sparged with Ar for 10 min. K2CO3 (4.0 g, 29 mmol) was added and the reaction mixture was stirred at 100° C. for 12 h. The reaction mixture was poured into water (200 mL) and the precipitated solids were isolated by filtration. The solids were washed with ½ sat. K2CO3 (aq) (3×50 mL) and water (3×50 mL) and dried under high vacuum for 5 h. The crude product was purified by silica gel chromatography (EtOAc/hexanes) to afford 3-((2-chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine (0.50 g, 19%) as a brown solid. 1H NMR (400 MHz, DMSO-d6): δ 8.33-8.30 (m, 2H), 7.15 (d, J=2.3 Hz, 1H), 7.01 (dd, J=5.8, 2.3 Hz, 1H), 2.33 (s, 3H), 2.23 (s, 3H); MS (ESI) m/z: 280.0 (M+H+).
Name
3-Bromo-2,4-dimethyl-6-nitropyridine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2,4-dimethyl-6-nitropyridine (1.00 g, 4.33 mmol), 2-chloropyridin-4-ol (1.12 g, 8.66 mmol) and K2CO3 (1.79 g, 12.98 mmol) in DMA (5 mL) was sparged with Ar, heated at 105° C. overnight, then cooled to RT. The mixture was diluted with EtOAc, washed successively with 10% K2CO3, 5% LiCl, then brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 3-((2-chloropyridin-4-yl)oxy)-2,4-dimethyl-6-nitropyridine (245 mg, 20%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.31 (d, J=5.2 Hz, 2H), 7.15 (d, J=2.3 Hz, 1H), 7.01 (dd, J=5.8, 2.3 Hz, 1H), 2.33 (s, 3H), 2.23 (s, 3H); MS (ESI) m/z: 280.0 (M+H+).
Name
3-bromo-2,4-dimethyl-6-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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